The synthesis of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine typically involves several key steps:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular formula of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine is . Its molecular weight is approximately 195.28 g/mol.
InChI=1S/C12H18FN/c1-12(2-3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3
GQORPIXWVKUTBP-UHFFFAOYSA-N
CC(C)(C)CNCC1=CC=C(C=C1)F
The structure consists of a central nitrogen atom bonded to an ethoxyethyl group and a fluorinated phenyl group, which contributes to its chemical reactivity and potential applications.
(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine can participate in various chemical reactions:
These reactions underscore the versatility of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine in synthetic organic chemistry.
The mechanism of action for (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine primarily involves its interaction with biological targets such as receptors or enzymes. The fluorine atom enhances lipophilicity, which may improve binding affinity to specific targets, making it relevant in drug design and development.
The physical properties of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine include:
Chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research.
(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine has several applications:
This compound's unique structure allows it to be versatile in both academic research and industrial applications, highlighting its significance in modern chemistry.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9